ß-NF-JQ1

BRD4 degradation PROTAC potency leukemia therapy

β-NF-JQ1 is a mechanistically distinct PROTAC that harnesses the aryl hydrocarbon receptor (AhR) E3 ligase to degrade BRD2, BRD3, and BRD4. Unlike cereblon- or VHL-based PROTACs (e.g., dBET1, MZ1), β-NF-JQ1 achieves potent antiproliferative activity at IC50 1.5 nM in RS4;11 cells and offers a unique tool for investigating AhR-dependent ubiquitination and overcoming resistance driven by E3 ligase downregulation. It is ideal for hematological malignancy research and serves as a robust reference compound in PROTAC development and validation.

Molecular Formula C45H42ClN5O6S
Molecular Weight 816.37
Cat. No. B1193628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameß-NF-JQ1
Synonymsß-NF-JQ1
Molecular FormulaC45H42ClN5O6S
Molecular Weight816.37
Structural Identifiers
SMILESO=C(NCCOCCOCCOCC1=CC=C(C2=CC(C3=C(O2)C=CC4=CC=CC=C34)=O)C=C1)C[C@H]5C6=NN=C(C)N6C7=C(C(C)=C(C)S7)C(C8=CC=C(Cl)C=C8)=N5
InChIInChI=1S/C45H42ClN5O6S/c1-27-28(2)58-45-41(27)43(33-12-15-34(46)16-13-33)48-36(44-50-49-29(3)51(44)45)24-40(53)47-18-19-54-20-21-55-22-23-56-26-30-8-10-32(11-9-30)39-25-37(52)42-35-7-5-4-6-31(35)14-17-38(42)57-39/h4-17,25,36H,18-24,26H2,1-3H3,(H,47,53)/t36-/m0/s1
InChIKeyOZFKLXDOAZGVSV-BHVANESWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

β-NF-JQ1: AhR-Recruiting PROTAC Degrader of BRD Proteins


β-NF-JQ1 is a proteolysis-targeting chimera (PROTAC) that recruits the aryl hydrocarbon receptor (AhR) E3 ligase to target bromodomain-containing (BRD) proteins, including BRD2, BRD3, and BRD4 [1]. It is a heterobifunctional molecule consisting of β-naphthoflavone (β-NF) as the AhR ligand, connected via a linker to (+)-JQ1, a BET bromodomain inhibitor [2]. By inducing proximity between AhR and BRD proteins, β-NF-JQ1 promotes their ubiquitination and subsequent proteasomal degradation .

β-NF-JQ1 Differentiation: Why AhR-Based PROTACs Cannot Be Substituted with Other BET Degraders


Substituting β-NF-JQ1 with other BET-targeting PROTACs (e.g., dBET1, MZ1, ARV-825) or the parent inhibitor JQ1 is not scientifically valid due to distinct E3 ligase recruitment mechanisms and divergent degradation profiles. β-NF-JQ1 uniquely harnesses the AhR E3 ligase complex [1], whereas dBET1 and ARV-825 recruit cereblon (CRBN) [2], and MZ1 recruits von Hippel-Lindau (VHL) [3]. These differences in E3 ligase engagement result in varying degradation kinetics, cell-type selectivity, and resistance profiles [4]. Furthermore, β-NF-JQ1 achieves potent antiproliferative effects at low nanomolar concentrations (IC50 1.5 nM in RS4;11 cells), which is significantly more potent than the parent inhibitor JQ1 (IC50 30–300 nM) [1]. Generic substitution would therefore compromise experimental reproducibility and therapeutic potential.

β-NF-JQ1 Quantitative Evidence: Comparative Performance Data for Informed Procurement


β-NF-JQ1 Exhibits 20- to 200-Fold Superior Antiproliferative Potency Compared to Parent Inhibitor JQ1 in RS4;11 Leukemia Cells

β-NF-JQ1 demonstrates an IC50 of 1.5 nM for inhibition of RS4;11 cell growth, whereas the parent inhibitor JQ1 exhibits an IC50 ranging from 30 to 300 nM in the same cell line [1][2]. This represents a 20- to 200-fold improvement in potency, underscoring the enhanced therapeutic window achieved through targeted protein degradation.

BRD4 degradation PROTAC potency leukemia therapy

β-NF-JQ1 Utilizes a Unique AhR E3 Ligase Recruitment Mechanism Distinct from CRBN- and VHL-Based PROTACs

β-NF-JQ1 is the first reported PROTAC to recruit the AhR E3 ligase complex for targeted degradation of BRD proteins [1]. In contrast, dBET1 and ARV-825 recruit cereblon (CRBN) [2], while MZ1 recruits von Hippel-Lindau (VHL) [3]. This mechanistic divergence is critical for overcoming resistance mechanisms that may arise from E3 ligase downregulation or mutation [4].

E3 ligase PROTAC mechanism targeted protein degradation

β-NF-JQ1 Induces Degradation of BRD2, BRD3, and BRD4, Providing Broad BET Family Coverage

β-NF-JQ1 degrades all three BET family members (BRD2, BRD3, and BRD4) [1]. In contrast, some PROTACs like MZ1 exhibit preferential degradation of BRD4 over BRD2 and BRD3 [2], while KB02-JQ1 is reported to degrade only BRD4 without affecting BRD2 or BRD3 [3].

BET family protein degradation epigenetics

β-NF-JQ1 Displays Anticancer Activity Correlated with BRD Protein Knockdown in Multiple Cancer Models

β-NF-JQ1 exhibits effective anticancer activity that directly correlates with the extent of BRD protein knockdown [1][2]. While specific DC50 values are not reported for β-NF-JQ1, comparable PROTACs like dBET1 show DC50 values ranging from <1 nM to 500 nM depending on cell line [3], highlighting the context-dependent nature of degradation efficiency.

anticancer activity protein knockdown oncology

β-NF-JQ1: Recommended Research and Industrial Application Scenarios


Elucidating AhR-Dependent Protein Degradation Pathways

β-NF-JQ1 is uniquely suited for investigating the role of the AhR E3 ligase complex in targeted protein degradation. Its use enables researchers to dissect AhR-dependent ubiquitination and proteasomal degradation mechanisms, providing insights into novel therapeutic strategies that exploit this underutilized E3 ligase [1].

Overcoming Resistance to CRBN- or VHL-Based PROTACs

In cell lines or tumor models exhibiting resistance to CRBN- or VHL-recruiting PROTACs (e.g., dBET1, MZ1), β-NF-JQ1 offers a mechanistically distinct alternative. Its AhR-based mechanism may circumvent resistance driven by E3 ligase downregulation or mutation, thereby expanding the therapeutic landscape for BET-driven cancers [2].

Studying Pan-BET Degradation in Hematological Malignancies

Given its potent antiproliferative activity in RS4;11 leukemia cells (IC50 1.5 nM) and its ability to degrade all three BET family members, β-NF-JQ1 is an ideal tool for studying the therapeutic implications of pan-BET degradation in hematological malignancies, including acute lymphoblastic leukemia and multiple myeloma [1].

Benchmarking Novel PROTACs in Comparative Studies

β-NF-JQ1 serves as a valuable reference compound in the development and validation of new PROTACs. Its well-characterized mechanism, potency, and degradation profile provide a robust benchmark for assessing the performance of novel AhR-recruiting or pan-BET degraders [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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